N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a thiazolo[5,4-b]pyridine core fused to a benzo[c][1,2,5]thiadiazole moiety via a 2-methylphenyl linker. The carboxamide group at position 5 of the benzothiadiazole enhances solubility and facilitates interactions with biological targets, such as kinases or nucleic acids. Its synthesis likely involves coupling reactions between activated carboxylic acids and amines, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5OS2/c1-11-9-13(19-23-16-3-2-8-21-20(16)27-19)5-6-14(11)22-18(26)12-4-7-15-17(10-12)25-28-24-15/h2-10H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVBHMVHNRELNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine compounds have been reported to possess a broad spectrum of pharmacological activities. Some representatives of this class have been reported as histamine H3 receptor antagonists.
Mode of Action
It’s known that thiazolo[5,4-b]pyridine compounds exhibit strong inhibitory activity. This suggests that the compound may interact with its targets by binding to them and inhibiting their function.
Biochemical Pathways
Given the broad spectrum of pharmacological activities of thiazolo[5,4-b]pyridine compounds, it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. This suggests that the compound could have a wide range of effects at the molecular and cellular level.
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a benzo[c][1,2,5]thiadiazole moiety. The structural characteristics contribute to its pharmacological properties, particularly in enzyme inhibition and anticancer activity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound inhibits specific kinases and other proteins involved in cell signaling pathways. This inhibition disrupts cellular processes that are often dysregulated in diseases such as cancer.
- Target Interaction : Binding to the active sites of target enzymes leads to a decrease in their activity, which can result in therapeutic effects against various conditions.
Anticancer Activity
Research has indicated that compounds containing thiazolo and thiadiazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related compounds demonstrate IC50 values indicating potent cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances this activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that modifications to the phenyl ring and the introduction of specific functional groups can significantly enhance anticancer efficacy .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against bacterial strains.
Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of thiazolo[5,4-b]pyridine and tested them against human glioblastoma and melanoma cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong hydrophobic interactions with the Bcl-2 protein, crucial for apoptosis regulation .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of similar compounds targeting kinases involved in cancer progression. The results demonstrated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Table 1: Structural Variations in Thiazole/Thiadiazole Derivatives
Key Insights :
- The thiazolo[5,4-b]pyridine-benzothiadiazole hybrid distinguishes the target compound from imidazo-thiazoles (e.g., ND-11543) and pyrimidine-linked thiazoles (e.g., dasatinib). The benzo[c][1,2,5]thiadiazole moiety may confer unique electronic properties, influencing binding affinity .
- Substituents like the 2-methylphenyl group in the target compound could sterically hinder interactions compared to smaller groups (e.g., methyl in compound 3 ).
Key Insights :
- Hydrazinecarbothioamide derivatives (e.g., compound 3 ) exhibit potent anticancer activity due to metal chelation and ROS generation, whereas carboxamides (e.g., target compound) may favor hydrogen bonding with targets.
- The trifluoromethyl group in ND-11543 enhances metabolic stability, a feature absent in the target compound .
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization to form the thiazolo[5,4-b]pyridine core, followed by coupling with the benzo[c][1,2,5]thiadiazole-5-carboxamide group. Key parameters include:
- Temperature : Controlled heating (e.g., 80–120°C) to drive cyclization and coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Catalysts : Palladium-based catalysts for cross-coupling reactions or acid/base catalysts for amide bond formation .
- Reaction time : Extended durations (12–48 hours) for high-yield intermediate formation .
Q. How is the molecular structure of this compound confirmed experimentally?
Analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray crystallography : For absolute stereochemical determination (if crystalline) .
- HPLC : To assess purity (>95% typically required for pharmacological studies) .
Q. What are the common chemical reactions involving the benzo[c][1,2,5]thiadiazole moiety?
The thiadiazole core participates in:
- Nucleophilic substitution : Reacts with amines or thiols under basic conditions .
- Hydrolysis : Acidic/basic conditions cleave the thiadiazole ring, forming sulfonamide derivatives .
- Electrophilic aromatic substitution : Halogenation or nitration at electron-deficient positions .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for large-scale production?
- Solvent optimization : Switch to greener solvents (e.g., ethanol/water mixtures) to reduce side products .
- Catalyst screening : Test Pd(OAc)2/XPhos systems for improved coupling efficiency .
- Workflow automation : Use flow chemistry to control temperature and mixing precisely .
- Purification : Combine column chromatography with recrystallization for >99% purity .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
- Dose-response assays : Validate potency (IC50/EC50) across multiple cell lines to rule out cell-specific effects .
- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) to confirm direct binding to purported targets (e.g., kinases) .
- Metabolic stability tests : Assess liver microsome stability to identify confounding pharmacokinetic factors .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., EGFR, PARP) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- MD simulations : Analyze ligand-protein complex stability over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
